tert-Butyl cinnamylcarbamate

説明

Tert-Butyl cinnamylcarbamate is a chemical compound that is part of a broader class of tert-butyl carbamates, which are of significant interest in organic chemistry due to their utility as intermediates in the synthesis of various biologically active compounds and as scaffolds for chiral ligands. These compounds are also used as modified backbone units for peptide nucleic acids (PNAs) and in the preparation of N-tert-butyloxycarbonylated organic synthesis intermediates .

Synthesis Analysis

The synthesis of tert-butyl carbamates involves several steps, including acylation, nucleophilic substitution, and reduction. For instance, tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl) carbamate was synthesized from commercially available starting materials through a three-step process with an overall yield of 81% . Another example is the synthesis of optically active trans-tert-butyl-2-aminocyclopentylcarbamate, which was achieved via aziridine opening and optical resolution of racemic mixtures . Additionally, tert-butyl carbamates have been synthesized using green methods, such as using natural phosphate as a catalyst .

Molecular Structure Analysis

The molecular structure of tert-butyl carbamates has been studied using various analytical techniques. For example, the crystal structure of tert-butyl acetylcarbamate was determined, revealing pairs of molecules forming dimers linked by a double N—H⋯O=C hydrogen bond . Hirshfeld surface analysis has been employed to understand the contributions to the crystal packing, with H⋯H and O⋯H contacts being significant .

Chemical Reactions Analysis

Tert-butyl carbamates participate in a variety of chemical reactions. They have been used as N-(Boc) nitrone equivalents in reactions with organometallics to yield N-(Boc)hydroxylamines . Additionally, tert-butyl carbamates have been involved in the synthesis of 9-substituted derivatives through reactions with different acid chlorides . The tert-butyl group in these compounds often serves as a protecting group that can be removed after certain reactions to yield the desired products .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl carbamates have been characterized using techniques such as differential scanning calorimetry (DSC) and thermogravimetry (TG). For example, the molar heat capacities of (S)-tert-butyl 1-phenylethylcarbamate were determined, and a solid–liquid phase transition was observed with a melting point of 359.53 K . The thermodynamic functions of the compound were calculated based on the heat capacity data, and the pyrolysis of the compound was found to occur in one step starting at 385 K and ending at 510 K .

科学的研究の応用

Synthesis and Ring Openings of Cinnamate-derived Aziridines

Research by Armstrong and Ferguson (2012) highlights the use of tert-butyl cinnamates in the aziridination process. These compounds undergo aziridination with high trans-selectivity, making them versatile synthetic building blocks. The resulting aziridines exhibit selective ring-opening reactions with various nucleophiles, demonstrating their utility in organic synthesis (Armstrong & Ferguson, 2012).

Thin Films with Densely, Regularly Packed Nanochannels

Liu et al. (1999) explored the use of a poly(tert-butyl acrylate)-block-poly(2-cinnamoylethyl methacrylate) compound in creating thin films with nanochannels. This research demonstrated the versatility of these compounds in nanotechnology, particularly in creating structures with varied permeability and potential applications in templating for nanostructure formation (Liu et al., 1999).

Synthesis and Crystal Structure Analysis

A study by Mestehdi et al. (2022) involved synthesizing tert-butyl acetylcarbamate through a green method. The research focused on crystal packing and Hirshfeld surface analysis, highlighting the compound's structural properties and potential applications in material science (Mestehdi et al., 2022).

Evaluation of tert‐Butyl Isosteres in Medicinal Chemistry

Westphal et al. (2015) evaluated the tert‐butyl group, common in medicinal chemistry, and its effects on the properties of bioactive compounds. This research provides insights into the impact of tert-butyl groups on drug properties, highlighting their role in the drug discovery process (Westphal et al., 2015).

Preparation of Secondary Amines and Orthogonally Protected Spermidine

Grehn and Ragnarsson (2002) designed a novel reagent, tert-butyl 2-naphthalenesulfonylcarbamate, for the synthesis of secondary aliphatic amines. This research exemplifies the use of tert-butyl carbamates in stepwise synthetic processes, useful in organic chemistry and pharmaceutical research (Grehn & Ragnarsson, 2002).

Safety And Hazards

The safety data sheet for a related compound, tert-Butylbenzene, indicates that it is a flammable liquid and vapor that causes skin irritation. It is harmful if inhaled and may cause respiratory irritation and drowsiness or dizziness . It is recommended to avoid ingestion and inhalation, avoid dust formation, and not get it in eyes, on skin, or on clothing .

特性

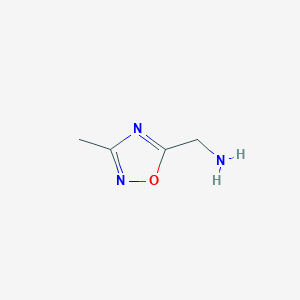

IUPAC Name |

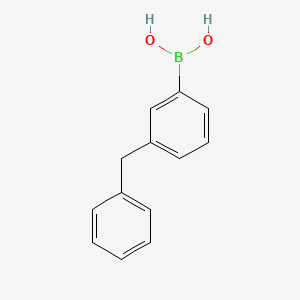

tert-butyl N-[(E)-3-phenylprop-2-enyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO2/c1-14(2,3)17-13(16)15-11-7-10-12-8-5-4-6-9-12/h4-10H,11H2,1-3H3,(H,15,16)/b10-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMEHNJIKBMQEPP-JXMROGBWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC=CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NC/C=C/C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl cinnamylcarbamate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

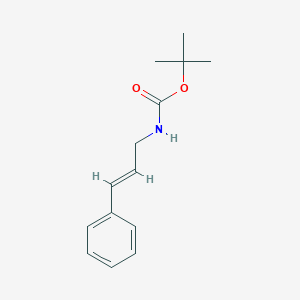

![3-[(2S)-1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl]propanoic acid](/img/structure/B1278538.png)